[2-(dimethylamino)-2-methylpropyl](methyl)amine
Description
General Overview of Substituted Amine Chemistry in Contemporary Research
Substituted amines, organic compounds containing a nitrogen atom bonded to one or more organic groups, are fundamental building blocks in modern chemical science. openaccesspub.org Their prevalence is notable across numerous fields, including the pharmaceutical, agrochemical, and materials industries. openaccesspub.orgmdpi.com In medicine, the amine functional group is a key component in a vast array of drugs, such as antihistamines and antidepressants. openaccesspub.org
Contemporary research in amine chemistry is driven by the need for more efficient, selective, and sustainable synthetic methods. openaccesspub.org A significant focus lies in the development of transition-metal-catalyzed reactions, which have become a cornerstone for constructing complex aliphatic amines from simple, readily available starting materials. acs.orgnih.govresearchgate.net These advanced catalytic systems, including those based on rhodium, palladium, and iridium, enable reactions such as hydroamination and C-H functionalization, offering atom-economical routes to valuable amine products. acs.orgresearchgate.net Furthermore, methodologies like hydrosilylation are being employed for the reduction of imines, amides, and nitriles to access a wide range of amines. rsc.org The synthesis and application of polyamines—compounds with multiple amine groups—are also a vibrant area of study, given their diverse roles in biological processes and their utility as ligands and building blocks for functional materials. nih.govmdpi.com
Structural Features and Nomenclature of 2-(dimethylamino)-2-methylpropylamine
The chemical name 2-(dimethylamino)-2-methylpropylamine refers to a specific, complex aliphatic amine. Based on standard chemical nomenclature conventions, this name describes a central amine nitrogen atom substituted with two different groups: a methyl group and a 2-(dimethylamino)-2-methylpropyl group.
The systematic IUPAC name for this structure is N-methyl-2-methyl-2-(dimethylamino)propan-1-amine .
Key structural features of this compound include:
Vicinal Diamine: It is a 1,2-diamine, meaning it has two nitrogen atoms on adjacent carbon atoms. Such structures are common motifs in biologically active molecules and are widely used as ligands in catalysis. researchgate.netrsc.org
Unsymmetrical Nature: The two amine functional groups are different. One is a secondary amine (-NH-CH₃), and the other is a tertiary amine (-N(CH₃)₂). This asymmetry leads to differential reactivity at the two nitrogen centers.
Steric Hindrance: The tertiary amine is attached to a quaternary carbon atom (a carbon bonded to four other carbon or nitrogen atoms). This arrangement creates significant steric hindrance around the tertiary nitrogen, which can influence its basicity and nucleophilicity compared to less hindered tertiary amines. The reactivity of such sterically hindered amines is a subject of specialized research. acs.orgnih.gov
| Property | N¹,N¹,2-Trimethylpropane-1,2-diamine hydrochloride nih.gov | N¹,N¹,N²,N²-tetramethylpropane-1,2-diamine sigmaaldrich.com | N¹,N¹,2,2-Tetramethylpropane-1,3-diamine cymitquimica.com |
|---|---|---|---|
| CAS Number | 75975-36-9 (for free base) | 1822-45-3 | 53369-71-4 |
| Molecular Formula | C₆H₁₇ClN₂ | C₇H₁₈N₂ | C₇H₁₈N₂ |
| Molecular Weight (g/mol) | 152.66 (Computed) | 130.23 | 130.23 |
| Physical Form | Data not available | Data not available | Liquid |
Contextualization within Amine Synthesis and Reactivity Research
The synthesis and reactivity of a molecule like N-methyl-2-methyl-2-(dimethylamino)propan-1-amine are best understood within the context of modern organic chemistry, particularly the challenges associated with preparing complex, unsymmetrical polyamines.
Synthesis: The construction of unsymmetrical vicinal diamines is a significant challenge in organic synthesis. researchgate.netacs.org Modern approaches have moved beyond classical methods to offer greater control and efficiency. Plausible synthetic strategies for this target molecule could include:
Reductive Amination: This is a powerful and widely used method for forming C-N bonds that can avoid the overalkylation problems of direct alkylation. harvard.edumasterorganicchemistry.com A hypothetical synthesis could involve the reaction of a keto-amine precursor, such as 1-(dimethylamino)-1-methylacetone, with methylamine (B109427) in the presence of a selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). organic-chemistry.org This one-pot procedure condenses the ketone and amine to form an intermediate imine, which is then reduced in situ to the final diamine. wikipedia.org
Transition-Metal-Catalyzed Hydroamination: Advanced methods using catalysts, often based on rhodium, can achieve the addition of an amine across a carbon-carbon double bond. organic-chemistry.orgorganic-chemistry.org A strategy could involve the hydroamination of an allylic amine, such as N,N,2-trimethylallylamine, with methylamine, which would directly form the 1,2-diamine structure. organic-chemistry.orgnih.gov
Aziridine (B145994) Ring-Opening: The synthesis could proceed through an intermediate aziridine ring. The ring-opening of an appropriately substituted N-activated aziridine with dimethylamine (B145610) would yield the vicinal diamine scaffold. This method is known for its high regioselectivity and is catalyzed by various agents, including indium tribromide. mdpi.comorganic-chemistry.orgresearchgate.net
Reactivity: The reactivity of N-methyl-2-methyl-2-(dimethylamino)propan-1-amine would be dictated by its dual amine functionalities and steric environment.
Differential Nucleophilicity: The secondary amine is expected to be the more reactive nucleophile for reactions like acylation and alkylation, as the tertiary amine is sterically encumbered. researchgate.net This selective reactivity is a key principle used in the synthesis of complex polyamides, where primary amines react preferentially over secondary ones. researchgate.netnih.gov
Basicity: Both nitrogen atoms possess lone pairs of electrons and are thus basic. Aliphatic amines are generally more basic than ammonia (B1221849) due to the electron-donating effect of the alkyl groups. acs.org The precise basicity (pKa) of each nitrogen would be influenced by the electronic and steric effects of its substituents.
Coordination Chemistry: As a bidentate ligand, the molecule can coordinate to metal centers through its two nitrogen atoms, forming a stable five-membered chelate ring. Vicinal diamines are foundational ligands in coordination chemistry and are used to create catalysts for asymmetric synthesis. researchgate.net The steric bulk and electronic properties of the methyl substituents would tune the properties of any resulting metal complex.
Structure
3D Structure
Properties
CAS No. |
749788-73-6 |
|---|---|
Molecular Formula |
C7H18N2 |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
1-N,2-N,2-N,2-tetramethylpropane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-7(2,6-8-3)9(4)5/h8H,6H2,1-5H3 |
InChI Key |
WWBYIFXSSNNBBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC)N(C)C |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Dimethylamino 2 Methylpropylamine and Its Chemical Precursors
Strategic Approaches to Carbon-Nitrogen Bond Formation
The construction of the target molecule, 2-(dimethylamino)-2-methylpropylamine, relies on the efficient formation of multiple carbon-nitrogen bonds. Key strategic approaches involve the initial synthesis of a diamine backbone, followed by controlled N-methylation. A crucial precursor for this synthesis is 2,2-dimethyl-1,3-propanediamine (B1293695).
A patented method for the preparation of 2,2-dimethyl-1,3-propanediamine involves a two-step reductive amination process starting from hydroxypivalaldehyde. google.com In this process, hydroxypivalaldehyde is first reacted with ammonia (B1221849) and hydrogen in the presence of a nickel catalyst at a temperature range of 40° to 150° C. This is followed by a second step at a higher temperature of 220° to 300° C to yield the desired diamine. google.com
Mechanistic Investigations of Reductive Amination Pathways
Reductive amination is a cornerstone of amine synthesis, proceeding through an imine intermediate. The reaction of a carbonyl group with an amine forms a hemiaminal, which then dehydrates to an imine. The imine is subsequently reduced to the corresponding amine. In the synthesis of 2,2-dimethyl-1,3-propanediamine from hydroxypivalaldehyde and ammonia, the aldehyde groups react with ammonia to form imine intermediates, which are then catalytically hydrogenated.
The choice of reducing agent and catalyst is critical in controlling the reaction. While classical methods utilize reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), catalytic hydrogenation offers a greener alternative. masterorganicchemistry.com Nickel catalysts are effective for reductive amination due to their ability to dehydrogenate the intermediate alcohol to a ketone and form a Ni-H complex, which then reduces the subsequently formed imine.
Optimization and Novelties in Amine Alkylation Processes
Once the 2,2-dimethyl-1,3-propanediamine backbone is synthesized, the introduction of methyl groups to form 2-(dimethylamino)-2-methylpropylamine requires selective N-alkylation. Direct alkylation of amines with alkyl halides can be difficult to control, often leading to over-alkylation. masterorganicchemistry.com Therefore, alternative and more selective methylation strategies are employed.
A sustainable approach for the selective mono-N-methylation of amines utilizes methanol as a methylating agent over heterogeneous nickel catalysts. rsc.org This method has shown high yields (75.3–97.3%) for various substrates at temperatures between 160–180 °C. rsc.org For the synthesis of N,N-dimethylated amines, a two-step continuous reaction process has been developed for compounds like N,N-dimethyl-1,3-propanediamine, using dimethyl amine and acrylonitrile as starting materials. researchgate.netcetjournal.itgoogle.com
Furthermore, transition metal-catalyzed methylation of amines using various C1 sources has emerged as an efficient and cost-effective method for the synthesis of N-methylamines. chemrxiv.orgsemanticscholar.org For instance, a nano-catalyst of Ni/NiO@C has been shown to be highly selective for the N,N-dimethylation of a wide range of functional amines. chemrxiv.orgsemanticscholar.org
A patented method for the preparation of N,N,N',N'-tetramethyl-1,3-propanediamine utilizes 1,3-propanediol and dimethylamine (B145610) as raw materials with a Cu-Co-Ni/Al₂O₃ catalyst in a fixed-bed reactor for a gas-solid phase continuous reaction. google.com This approach could potentially be adapted for the synthesis of the target molecule.
| Alkylation Method | C1 Source | Catalyst | Key Features |
| Catalytic N-methylation | Methanol | Heterogeneous Ni | High yields for mono-methylation rsc.org |
| Continuous Reaction | Dimethyl amine/Acrylonitrile | Raney-Ni | High conversion and selectivity for N,N-dimethylation researchgate.netcetjournal.itgoogle.com |
| Transition Metal Catalysis | Various C1 sources | Ni/NiO@C | High selectivity for N,N-dimethylation of diverse amines chemrxiv.orgsemanticscholar.org |
| Gas-Solid Phase Reaction | Dimethylamine | Cu-Co-Ni/Al₂O₃ | Continuous process for tetramethylated diamines google.com |
Exploration of Unconventional Synthetic Routes
Beyond traditional reductive amination and alkylation, unconventional routes to substituted diamines are being explored. These often involve novel heterocyclic intermediates that can be ring-opened to afford the desired diamine products. Such strategies can offer improved control over substitution patterns and stereochemistry. While no specific unconventional routes for 2-(dimethylamino)-2-methylpropylamine have been reported, the principles from related syntheses could be applied.
Synthesis of Chemically Modified Analogues and Mechanistic Probes
The synthesis of analogues of 2-(dimethylamino)-2-methylpropylamine is essential for studying structure-activity relationships and for probing reaction mechanisms.
Design and Synthesis of N-Substituted Derivatives for Chemical Reactivity Studies
N-substituted derivatives of 2-(dimethylamino)-2-methylpropylamine can be synthesized to modulate the steric and electronic properties of the molecule. A common method for the N-alkylation of primary and secondary amines is reductive amination. wikipedia.orgjk-sci.com For example, to introduce an ethyl group onto the secondary amine of the parent compound, it could be reacted with acetaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120). This one-pot reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the corresponding tertiary amine. This method is highly versatile and allows for the introduction of a wide range of alkyl groups by varying the aldehyde or ketone used.
Alternatively, for the specific case of methylation, the Eschweiler-Clarke reaction provides a robust method for the exhaustive methylation of primary or secondary amines using formaldehyde (B43269) as the carbon source and formic acid as the reducing agent. nih.govrsc.org This reaction is particularly useful as it avoids the problem of over-alkylation to form quaternary ammonium (B1175870) salts.
Preparation of Alkyl Chain-Modified Analogues
Modification of the propyl backbone of 2-(dimethylamino)-2-methylpropylamine can be achieved by starting the synthesis from different precursors. Following the proposed synthetic route starting from an amino acid, substituting α-aminoisobutyric acid with other amino acids can introduce structural diversity. For example, using L-valine as the starting material would result in an analogue with an isopropyl group at the C2 position of the propyl chain. This "chiral pool" approach is a powerful strategy for synthesizing a variety of structurally related, enantiomerically pure compounds. wikipedia.org
Isotopic Labeling Strategies for Reaction Mechanism Elucidation
Isotopic labeling is an indispensable tool for elucidating reaction mechanisms. Isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) can be incorporated into the structure of 2-(dimethylamino)-2-methylpropylamine to trace the fate of specific atoms during a chemical transformation.
Labeling can be achieved by using isotopically labeled reagents at an appropriate stage in the synthesis. For instance, to introduce a ¹³C label at the methyl group of the secondary amine, ¹³C-labeled formaldehyde could be used in a reductive amination reaction. Similarly, a ¹⁵N label can be introduced by using a ¹⁵N-labeled amine as a precursor in the synthesis. For example, late-stage isotopic exchange protocols have been developed for primary amines, which could potentially be adapted for this purpose. These labeled compounds can then be analyzed by techniques such as mass spectrometry or NMR spectroscopy to gain insights into reaction pathways and mechanisms.
Advanced Purification and Isolation Techniques for Synthetic Intermediates and Products
The purification of synthetic intermediates and the final product is critical to obtain materials of high purity, which is often a prerequisite for their use in sensitive applications.
Preparative Chromatographic Separations for High Purity Materials
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of complex mixtures and the isolation of high-purity compounds. For the purification of a basic compound like 2-(dimethylamino)-2-methylpropylamine, reversed-phase HPLC is a common choice. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. To improve peak shape and prevent tailing, which is common for amines on silica-based columns, a modifier is often added to the mobile phase. A small amount of a basic additive, such as triethylamine, or an acidic additive, like trifluoroacetic acid, can be used to suppress the interaction of the amine with residual silanol groups on the stationary phase.
For compounds that are particularly challenging to purify on standard silica or C18 columns, amine-functionalized silica columns can be employed in normal-phase chromatography. These columns are specifically designed to minimize the strong acid-base interactions that can lead to poor peak shape and low recovery of basic compounds.
| Technique | Stationary Phase | Hypothetical Mobile Phase | Modifier | Outcome |
|---|---|---|---|---|
| Preparative RP-HPLC | C18 Silica | Water/Acetonitrile Gradient | 0.1% Trifluoroacetic Acid | High purity (>99%) isolation of the target compound as its trifluoroacetate salt. |
| Preparative NP-HPLC | Amine-Functionalized Silica | Hexane/Ethyl Acetate Gradient | None | Effective separation from less polar impurities, yielding the free base. |
Crystallization and Distillation Protocols for Chemical Compound Isolation
The isolation and purification of 2-(dimethylamino)-2-methylpropylamine, a substituted diamine, from a crude reaction mixture necessitates the use of specific separation techniques tailored to its physicochemical properties. As with many high-boiling, functionalized amines, a combination of crystallization (often via salt formation) and high-vacuum distillation is typically employed to achieve high purity. These methods are designed to separate the target compound from unreacted starting materials, reaction byproducts such as under- or over-alkylated amines, and residual catalysts or solvents.
Crystallization Protocols
Crystallization is a highly effective method for purifying solid compounds or compounds that can be converted into a stable, crystalline solid form. uct.ac.zaillinois.edu For amines, which are often liquids or low-melting solids at ambient temperature, purification via crystallization is commonly achieved by converting them into a salt. This process increases the melting point and lattice energy, facilitating the formation of well-defined crystals from a suitable solvent system.
Research Findings on Amine Salt Crystallization
The selection of the acid for salt formation is critical and depends on the desired crystal properties and ease of subsequent conversion back to the free amine. Common choices include hydrochloric acid, sulfuric acid, oxalic acid, and tartaric acid. The choice of solvent is equally important; the ideal solvent should dissolve the amine salt at an elevated temperature but exhibit low solubility upon cooling, allowing for high recovery of the purified salt.
For diamines, fractional crystallization can be a powerful tool. frontiersin.org The process involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly. The compound that is least soluble or present in the highest concentration above its saturation point will crystallize first. The purity of the resulting crystals can be very high, often exceeding 97%. frontiersin.org The process can be repeated to improve purity further, a technique known as recrystallization. uct.ac.za
A typical procedure for purifying a diamine like 2-(dimethylamino)-2-methylpropylamine would involve its conversion to a dihydrochloride salt, followed by crystallization from an alcoholic solvent or a mixed solvent system.
Interactive Data Table: Representative Crystallization Protocol for 2-(dimethylamino)-2-methylpropylamine Dihydrochloride
| Step | Parameter | Value/Description | Purpose |
| 1. Salt Formation | Acid | Hydrochloric Acid (in isopropanol) | Converts the liquid amine to a solid, crystalline salt. |
| Stoichiometry | 2.2 equivalents | Ensures complete protonation of both amine groups. | |
| Temperature | 0-10 °C | Controls the exothermic reaction of acid with the amine. | |
| 2. Dissolution | Solvent | Ethanol (95%) | Dissolves the crude amine salt at elevated temperatures. |
| Temperature | 75-80 °C (Boiling) | To create a saturated or near-saturated solution. | |
| 3. Cooling & Crystallization | Cooling Rate | Slow cooling to 25°C, then 4°C | Promotes the formation of large, pure crystals and prevents impurity trapping. |
| Time | 12-24 hours | Allows for complete crystal growth and maximizes yield. | |
| 4. Isolation | Method | Vacuum Filtration | Separates the solid crystals from the mother liquor containing impurities. |
| 5. Washing | Solvent | Cold Diethyl Ether | Rinses residual mother liquor and soluble impurities from the crystal surface. |
| 6. Drying | Method | Vacuum Oven | Removes residual solvent without decomposing the product. |
| Temperature | 40-50 °C | To ensure the final product is dry and free-flowing. |
This table represents a generalized protocol based on standard laboratory procedures for amine purification via salt crystallization.
Distillation Protocols
Distillation is the primary method for purifying liquid compounds with different volatilities. For high-boiling amines, vacuum distillation is essential to lower the boiling point and prevent thermal decomposition, which can occur at the high temperatures required for atmospheric distillation. google.comyoutube.com The separation of closely boiling isomers or homologs, such as the target compound from its mono- or tetramethylated analogues, often requires fractional distillation under reduced pressure. google.com
Research Findings on Diamine Distillation
The purification of diamines often involves multi-step distillation processes to remove both low-boiling and high-boiling impurities. justia.com For complex mixtures, specialized equipment like a dividing wall column can be used to separate low-boiling impurities, high-boiling impurities, and the pure product in a single unit, offering significant energy and equipment savings. justia.com The efficiency of the separation is dependent on the number of theoretical plates in the distillation column, the reflux ratio, and the pressure at which the distillation is conducted. mnstate.edu
Given the structure of 2-(dimethylamino)-2-methylpropylamine, it is expected to have a relatively high boiling point. Therefore, fractional vacuum distillation would be the method of choice for its purification in the free base form. This process would effectively separate it from precursors like 2-methyl-1,2-propanediamine and byproducts like N,N,N',N'-tetramethyl-1,2-propanediamine.
Interactive Data Table: Representative Fractional Vacuum Distillation Protocol
| Parameter | Value/Description | Purpose |
| Apparatus | Column Type | Vigreux or Packed Column (e.g., Raschig rings) |
| Column Length | 30-50 cm | |
| Conditions | Pressure | 1-10 mmHg |
| Heating | Oil Bath | |
| Fraction Collection | Fraction 1 (Fore-run) | Lower boiling point than the main product |
| Fraction 2 (Main Product) | Stable boiling point at the set pressure | |
| Fraction 3 (Residue) | Higher boiling point components |
This table outlines typical conditions for the vacuum distillation of a high-boiling diamine, based on established chemical engineering principles.
Chemical Reactivity and Mechanistic Studies of 2 Dimethylamino 2 Methylpropylamine
Intrinsic Reactivity of the Tertiary Amine Moiety
The core reactivity of the molecule resides in the lone pair of electrons on each of the two nitrogen atoms. These electrons are available to form new bonds with electrophiles or to accept protons, defining the compound's roles in chemical reactions. chemguide.co.uklibretexts.org The electronic and steric environment of these two amine groups are slightly different, which may lead to differential reactivity.
Basicity: Amines are basic due to the available lone pair of electrons on the nitrogen atom, which can readily accept a proton. libretexts.org The basicity of alkylamines is influenced by the inductive effect of the attached alkyl groups. These groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for bonding with a proton and thus increasing basicity. libretexts.orgquora.com In the gaseous phase, the basicity of amines generally follows the order: tertiary > secondary > primary > ammonia (B1221849). quora.com This is due to the cumulative electron-donating effect of the alkyl substituents. quora.com Therefore, the tertiary amine moieties in 2-(dimethylamino)-2-methylpropylamine are expected to be significantly basic.
However, in aqueous solution, the order of basicity can be more complex due to the interplay of inductive effects, steric hindrance, and solvation effects (hydrogen bonding with water). quora.com For most alkyl groups, the order of basicity in water is often secondary > primary ≈ tertiary. libretexts.orgquora.com Steric hindrance from bulky alkyl groups can impede the approach of a proton and also affect the solvation of the resulting ammonium (B1175870) cation, which can decrease basicity. masterorganicchemistry.com
Nucleophilicity: A nucleophile is a species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk Similar to basicity, the nucleophilicity of amines is centered on the nitrogen's lone pair. libretexts.org Generally, for a series of related nucleophiles, stronger bases are also stronger nucleophiles. masterorganicchemistry.com The nucleophilicity of amines typically follows the trend: secondary > primary > tertiary. masterorganicchemistry.com While tertiary amines are electron-rich, their reactivity as nucleophiles can be diminished by steric hindrance, which can block the lone pair from attacking a sterically crowded electrophilic center. masterorganicchemistry.comnih.gov The presence of the gem-dimethyl group in 2-(dimethylamino)-2-methylpropylamine likely introduces significant steric bulk around the nitrogen atoms, potentially reducing its effectiveness as a nucleophile compared to less hindered tertiary amines.
| Compound | Structure | pKa of Conjugate Acid | Comment |
|---|---|---|---|
| Ammonia | NH₃ | 9.25 | Reference compound. libretexts.org |
| Methylamine (B109427) | CH₃NH₂ | 10.64 | Increased basicity due to +I effect of one methyl group. libretexts.org |
| Dimethylamine (B145610) | (CH₃)₂NH | 10.73 | Further increased basicity from two methyl groups. libretexts.org |
| Trimethylamine (B31210) | (CH₃)₃N | 9.81 | Basicity is lower than dimethylamine in aqueous solution due to poorer solvation of the conjugate acid. libretexts.org |
Tertiary amines readily undergo nucleophilic substitution with alkyl halides to form quaternary ammonium salts. This classic transformation is known as the Menshutkin reaction. wikipedia.org The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. msu.edu
R₃N + R'-X → [R₃NR']⁺X⁻
Given that 2-(dimethylamino)-2-methylpropylamine possesses two tertiary amine centers, it can undergo mono- or di-quaternization depending on the stoichiometry of the alkylating agent. The rate of quaternization is influenced by several factors, including the nature of the alkyl halide (I > Br > Cl), the solvent polarity, and steric hindrance on both the amine and the alkyl halide. wikipedia.org Kinetic studies on the quaternization of other tertiary amines show that the reaction rate increases with temperature. researchgate.net
Quaternary ammonium salts derived from such reactions have various applications. They are widely used as phase-transfer catalysts, which facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). semanticscholar.org They also serve as surfactants, disinfectants, and antimicrobial agents, owing to their cationic nature and amphiphilic structure. savemyexams.com The selective quaternization of one amine group in a diamine can be a strategy to synthesize novel functional polymers and materials. researchgate.net
Amines are susceptible to oxidation and chemical degradation, particularly at elevated temperatures and in the presence of oxygen or other oxidizing agents. core.ac.ukresearchgate.net This degradation is a significant issue in industrial applications such as CO₂ capture, where amine solutions are subjected to harsh conditions. researchgate.netunit.no
The oxidation of tertiary amines can proceed through several pathways. A common initial step is the formation of an amine radical cation, which can then undergo further reactions. Hydrogen abstraction from a C-H bond adjacent to the nitrogen is a key process. dtu.dkresearchgate.net For a molecule like 2-(dimethylamino)-2-methylpropylamine, this could lead to the formation of enamines or iminium ions, which are susceptible to hydrolysis, ultimately resulting in the cleavage of C-N bonds and the formation of smaller aldehydes and secondary amines.
Atmospheric photo-oxidation of simple tertiary amines like trimethylamine has been shown to produce amides (like N,N-dimethyl formamide) and imines as major products. nilu.com In industrial settings, oxidative degradation can lead to a complex mixture of products, including aldehydes, carboxylic acids (such as formic and acetic acid), and heat-stable salts, which can cause operational problems like corrosion and foaming. core.ac.ukunit.no The presence of CO₂ can also lead to specific degradation pathways involving carbamate (B1207046) intermediates. unit.no
Potential degradation products from 2-(dimethylamino)-2-methylpropylamine could include:
Methylamine
Dimethylamine
N,N-dimethyl-2-methylpropane-1,2-diamine
Formamides and acetamides
Reactivity of the Alkyl Backbone and Pendant Substituents
The alkyl backbone of 2-(dimethylamino)-2-methylpropylamine is relatively inert under typical organic reaction conditions. The C-C and C-H single bonds are strong and nonpolar. However, the structure of the backbone significantly influences the reactivity of the amine functional groups through steric effects.
The molecule contains a quaternary carbon atom substituted with two methyl groups (a gem-dimethyl group). This arrangement creates substantial steric hindrance around the adjacent -[C(CH₃)₂]-CH₂-N(CH₃)- moiety. This steric bulk can shield the nitrogen's lone pair, making it less accessible to bulky electrophiles and potentially slowing down reaction rates, such as in quaternization reactions. nih.gov This effect is a well-known principle in physical organic chemistry, where sterically hindered bases (like Hünig's base) are often used when a non-nucleophilic base is required.
The two tertiary amine groups are in different steric environments. The terminal dimethylamino group is less sterically encumbered than the methylamino group attached to the more substituted part of the carbon chain. This difference could allow for regioselective reactions, where a reagent might preferentially react with the more accessible dimethylamino group.
Detailed Kinetic and Thermodynamic Analyses of Chemical Transformations
Rate = k₂[Amine][Alkyl Halide]
Kinetic investigations into the quaternization of poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) with various alkyl iodides have shown a clear dependence of the reaction rate on temperature, following the Arrhenius equation. researchgate.net This allows for the determination of activation parameters such as the activation energy (Ea), which provides insight into the energy barrier of the reaction.
| Parameter | Value | Unit |
|---|---|---|
| Rate Constant (k₂) at 300 K | 2.46 x 10⁻⁵ | dm³ mol⁻¹ s⁻¹ |
| Activation Energy (Ea) | 44.3 | kJ mol⁻¹ |
| Enthalpy of Activation (ΔH‡) | 41.8 | kJ mol⁻¹ |
| Entropy of Activation (ΔS‡) | -217.9 | J K⁻¹ mol⁻¹ |
| Gibbs Free Energy of Activation (ΔG‡) at 300 K | 107.2 | kJ mol⁻¹ |
The large negative entropy of activation (ΔS‡) is characteristic of bimolecular reactions like the SN2 mechanism, where two reactant molecules combine to form a more ordered transition state, resulting in a loss of entropy. semanticscholar.org The positive enthalpy (ΔH‡) and Gibbs free energy (ΔG‡) of activation represent the energy barrier that must be overcome for the reaction to proceed. It is expected that the quaternization of the sterically hindered 2-(dimethylamino)-2-methylpropylamine would exhibit a higher activation energy compared to less hindered amines like trimethylamine or N,N-dimethylaniline.
Table of Compound Names
| Compound Name | Synonym(s) |
|---|---|
| 2-(dimethylamino)-2-methylpropylamine | N,N,N',N'-Tetramethyl-2-methylpropane-1,2-diamine |
| Ammonia | - |
| Methylamine | - |
| Dimethylamine | - |
| Trimethylamine | - |
| Benzyl Chloride | (Chloromethyl)benzene |
| N,N-Dimethylaniline | - |
| Poly[2-(dimethylamino)ethyl methacrylate] | PDMAEMA |
| Diisopropylethylamine | Hünig's base |
| Formaldehyde | - |
| Formic acid | - |
| Acetic acid | - |
Theoretical and Computational Chemistry of 2 Dimethylamino 2 Methylpropylamine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its chemical and physical properties.
Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to solve the Schrödinger equation for a molecule, providing information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's electronic stability and reactivity. nih.gov
For 2-(dimethylamino)-2-methylpropylamine, DFT calculations, potentially using a functional like B3LYP with a basis set such as cc-pVDZ, would be employed to optimize the molecule's geometry and calculate its orbital energies. nih.gov Such studies on related amine compounds show that the lone pair electrons on the nitrogen atoms significantly contribute to the HOMO, making these sites nucleophilic. The LUMO would likely be distributed across the anti-bonding orbitals of the C-N and C-H bonds.
Table 1: Hypothetical Molecular Orbital Energies for 2-(dimethylamino)-2-methylpropylamine Calculated via DFT
| Parameter | Hypothetical Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | 2.0 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
Note: The data in this table is illustrative and not derived from actual experimental or computational results for this specific molecule.
The distribution of electrical charge within a molecule is not uniform and can be analyzed using methods like Natural Bond Orbital (NBO) analysis. nih.gov This analysis provides insight into charge delocalization and the stability of the molecule. nih.gov An electrostatic potential (ESP) map would visually represent the charge distribution, with red areas indicating regions of negative potential (electron-rich, e.g., around the nitrogen atoms) and blue areas indicating positive potential (electron-poor, e.g., around the hydrogen atoms). For 2-(dimethylamino)-2-methylpropylamine, the ESP would highlight the nitrogen atoms as centers of high electron density, making them susceptible to electrophilic attack.
Conformational Analysis and Energy Landscapes
Molecules with single bonds, like 2-(dimethylamino)-2-methylpropylamine, can exist in various spatial arrangements, or conformations, due to rotation around these bonds. uwlax.edu
Computational methods can be used to perform a systematic search for the different possible conformations of a molecule. By calculating the potential energy of each conformation, the most stable structures (those with the lowest energy) can be identified. uwlax.edu For a flexible molecule like 2-(dimethylamino)-2-methylpropylamine, this would involve rotating the various C-C and C-N single bonds and calculating the energy at each step to map out the potential energy surface. The results would likely show several low-energy conformers, known as local minima on the energy landscape.
The relative stability of different conformers is determined by a balance of intramolecular interactions. These can include steric hindrance, where bulky groups repel each other, and weaker, attractive forces like hydrogen bonds or van der Waals interactions. uwlax.edu In 2-(dimethylamino)-2-methylpropylamine, steric repulsion between the methyl groups would be a significant factor in determining the preferred conformations, forcing the molecule to adopt a shape that maximizes the distance between these groups.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry can also be used to model the progress of a chemical reaction, identifying the lowest energy path from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. redalyc.orgresearchgate.net The energy difference between the reactants and the transition state is the activation energy, a key factor in determining the reaction rate. researchgate.net
For 2-(dimethylamino)-2-methylpropylamine, one could model its reaction as a base, for example, in a protonation reaction. Calculations would identify the structure of the transition state as the proton is transferred to one of the nitrogen atoms. The calculated activation energy would provide an estimate of how quickly this reaction would occur. Such modeling is complex and often requires consideration of solvent effects to accurately reflect real-world conditions. redalyc.orgresearchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 2-(dimethylamino)-2-methylpropylamine |
Prediction of Reactivity and Selectivity in Chemical Reactions
The reactivity and selectivity of a molecule are governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps.
For 2-(dimethylamino)-2-methylpropylamine, the nitrogen atoms are the most reactive sites due to the presence of lone pairs of electrons. These lone pairs make the nitrogen atoms nucleophilic and capable of donating electron density to electrophiles, such as metal ions or electron-deficient carbon atoms. The relative nucleophilicity of the two nitrogen atoms—one tertiary and part of a dimethylamino group, and the other also tertiary but with a methyl and a 2-(dimethylamino)-2-methylpropyl substituent—can be computationally assessed.
The HOMO of this diamine is expected to be localized on the nitrogen atoms, indicating that these are the sites from which electrons are most readily donated in a chemical reaction. The LUMO, conversely, would indicate the regions most susceptible to receiving electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.
While specific calculated values for 2-(dimethylamino)-2-methylpropylamine are not readily found in published literature, a hypothetical table of such properties, based on typical values for similar aliphatic diamines, can be constructed to illustrate the type of data generated in computational studies.
Table 1: Hypothetical DFT-Calculated Properties for 2-(dimethylamino)-2-methylpropylamine
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction (nucleophilicity). |
| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower reactivity. |
| Mulliken Charge on N1 | -0.45 e | Quantifies the partial negative charge on the first nitrogen atom, suggesting a nucleophilic character. |
Note: These values are illustrative and not based on actual published research for this specific molecule.
The steric bulk introduced by the methyl groups on and near the nitrogen atoms also plays a critical role in determining selectivity. Computational models can quantify this steric hindrance and predict how it will influence the approach of reactants, thereby affecting which products are formed. For instance, in coordination with a metal center, the steric environment will dictate the preferred binding geometry and the accessibility of the metal's remaining coordination sites.
Elucidation of Rate-Determining Steps and Intermediates
Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including transition states and intermediates. By calculating the energy of these species, the rate-determining step—the step with the highest energy barrier—can be identified. youtube.com
For reactions involving 2-(dimethylamino)-2-methylpropylamine as a ligand, for example in a copper-catalyzed cross-coupling reaction, computational studies would typically investigate the following steps:
Ligand Association: The binding of the diamine to the copper catalyst.
Oxidative Addition: The addition of a substrate (e.g., an aryl halide) to the copper center.
Reductive Elimination: The formation of the final product and regeneration of the catalyst.
By calculating the activation energy for each of these steps, the rate-determining step can be pinpointed. For many copper-catalyzed reactions involving diamine ligands, oxidative addition is found to be the rate-limiting step. nih.gov
Computational analysis can also characterize the structure and stability of any intermediates formed during the reaction. In the context of a catalytic cycle, these might include the initial copper-ligand complex, the oxidative addition product, and any species formed prior to reductive elimination.
Table 2: Hypothetical Energy Profile for a Copper-Catalyzed Reaction with 2-(dimethylamino)-2-methylpropylamine
| Reaction Step | Reactant | Transition State | Product/Intermediate | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|---|---|
| Ligand Association | Cu(I) + Ligand | [Cu(I)-Ligand]‡ | Cu(I)-Ligand Complex | 5.2 | -15.8 |
| Oxidative Addition | Cu(I)-Ligand + Ar-X | [Ar-Cu(III)-Ligand-X]‡ | Ar-Cu(III)-Ligand-X | 25.3 | +10.1 |
Note: These values are illustrative and not based on published data for this specific molecule. They serve to demonstrate how computational chemistry can elucidate reaction mechanisms.
In this hypothetical example, the oxidative addition step has the highest activation energy, identifying it as the rate-determining step.
Molecular Dynamics Simulations for Chemical Systems (excluding biological interactions)
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a chemical system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal information about the conformational dynamics of molecules, the structure of liquids and solutions, and the transport properties of chemical species.
For a chemical system containing 2-(dimethylamino)-2-methylpropylamine, MD simulations could be employed to study several phenomena. For instance, in a non-aqueous solvent, MD simulations could explore the conformational landscape of the molecule. Due to the presence of several single bonds, the molecule is flexible, and simulations could identify the most stable conformations and the energy barriers between them.
Another application of MD simulations would be to study the solvation of this diamine in different organic solvents. By simulating the molecule in a box of solvent molecules, one can determine the radial distribution functions between the atoms of the diamine and the solvent. This provides a detailed picture of the solvation shell and can help to explain solvent effects on reactivity.
Table 3: Potential Applications of Molecular Dynamics Simulations for 2-(dimethylamino)-2-methylpropylamine Systems
| Simulation System | Properties Investigated | Potential Insights |
|---|---|---|
| Single molecule in vacuum | Conformational analysis | Identification of low-energy conformers and rotational energy barriers. |
| Molecule in a non-aqueous solvent (e.g., toluene, THF) | Solvation structure, diffusion coefficient | Understanding of solvent-solute interactions and transport properties. |
While specific MD simulation studies on 2-(dimethylamino)-2-methylpropylamine are not prominent in the literature, the techniques are well-established and could provide valuable data on the behavior of this compound in various chemical environments.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 2 Dimethylamino 2 Methylpropylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a compound with the complexity of 2-(dimethylamino)-2-methylpropylamine, a combination of one-dimensional and advanced two-dimensional (2D) NMR techniques is essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand its conformational dynamics.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-(dimethylamino)-2-methylpropylamine, a key correlation would be observed between the protons of the two non-equivalent methylene (B1212753) (CH₂) groups. These cross-peaks would definitively establish the connectivity within the propylene (B89431) backbone of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. sdsu.edu This is crucial for assigning the carbon spectrum. For the target molecule, the HSQC spectrum would show correlations between the protons of the N-methyl groups and their corresponding carbons, the methylene protons and their carbons, and the gem-dimethyl protons and the C2 carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is invaluable for piecing together the molecular skeleton. Key HMBC correlations would include:
Correlations from the N-methyl protons to the methylene carbons and the quaternary C2 carbon.
Correlations from the methylene protons to the quaternary carbon and the carbons of the N-methyl groups.
Correlations from the gem-dimethyl protons at C2 to the adjacent methylene carbon and the quaternary carbon itself.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and preferred conformations. Correlations might be observed between the protons of the bulky dimethylamino group and the adjacent methylene or methyl groups, depending on the rotational conformation around the C-C and C-N bonds.
A summary of predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations is presented below.
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key 2D Correlations |
| N(CH₃)₂ | ~2.2 | ~45 | HSQC: to N(CH₃)₂ carbon. HMBC: to C1, C2. |
| NCH₃ | ~2.2 | ~43 | HSQC: to NCH₃ carbon. HMBC: to C3. |
| C(CH₃)₂ | ~1.0 | ~25 | HSQC: to C(CH₃)₂ carbons. HMBC: to C1, C2, C3. |
| -CH₂-N(CH₃)₂ | ~2.3 | ~60 | HSQC: to C1 carbon. COSY: to -CH₂-N(CH₃). HMBC: to N(CH₃)₂, C2, C(CH₃)₂. |
| -CH₂-N(CH₃) | ~2.4 | ~58 | HSQC: to C3 carbon. COSY: to -CH₂-N(CH₃)₂. HMBC: to N(CH₃), C2, C(CH₃)₂. |
| C(CH₃)₂ | - | ~35 | HMBC: from all adjacent protons. |
The flexible acyclic structure of 2-(dimethylamino)-2-methylpropylamine allows for various conformational isomers due to rotation around the C-C and C-N bonds. These dynamic processes, such as nitrogen inversion and bond rotation, can be studied using Dynamic NMR (DNMR) spectroscopy. researchgate.netunibas.it By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals.
At room temperature, if the rate of conformational exchange is fast on the NMR timescale, averaged signals are observed. nih.gov As the temperature is lowered, the rate of exchange slows down. If the exchange rate becomes slow enough, separate signals for the different conformers may be resolved. The temperature at which the signals coalesce can be used to calculate the activation energy (ΔG‡) for the conformational change. For tetra-alkylated diamines, restricted rotation around sterically hindered bonds and nitrogen inversion are potential dynamic processes that could be investigated. The steric bulk of the gem-dimethyl group and the two tertiary amine groups could lead to a measurable barrier to rotation, which would be observable through variable-temperature NMR experiments. researchgate.net
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of fragmentation pathways.
High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of the molecular ion. For 2-(dimethylamino)-2-methylpropylamine (C₉H₂₂N₂), the expected exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimentally measured value to confirm its elemental composition.
| Ion Formula | Calculated Exact Mass |
| [C₉H₂₂N₂]⁺• | 158.1783 |
| [C₉H₂₃N₂]⁺ | 159.1861 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion), which is then fragmented, and the resulting product ions are analyzed. This technique is instrumental in determining the structure of a molecule by analyzing its fragmentation patterns. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. docbrown.info
For 2-(dimethylamino)-2-methylpropylamine, several predictable fragmentation pathways exist. The most likely fragmentation would involve the formation of stable iminium ions.
Predicted Fragmentation Pathways:
Alpha-cleavage adjacent to the dimethylamino group: Loss of a propyl group to form an ion at m/z 58, corresponding to [CH₂=N(CH₃)₂]⁺. This is often a dominant peak in the mass spectra of such compounds. chemicalbook.com
Alpha-cleavage adjacent to the methylamino group: Loss of the neopentyl group to form an ion at m/z 44, corresponding to [CH₂=N(H)CH₃]⁺.
Cleavage of the C1-C2 bond: This would lead to the formation of an ion at m/z 85, corresponding to [C(CH₃)₂CH₂N(H)CH₃]⁺.
The relative abundance of these fragment ions provides a fingerprint for the molecule's structure.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Mechanism |
| 158 | 58 | C₆H₁₃ | α-cleavage at C1-C2 bond |
| 158 | 85 | C₄H₁₀N | Cleavage of C2-C3 bond |
| 158 | 44 | C₇H₁₅ | α-cleavage at C2-C3 bond |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and providing information about molecular conformation.
For 2-(dimethylamino)-2-methylpropylamine, the IR and Raman spectra would be characterized by several key vibrational modes. The analysis of the related compound 2,2-dimethylpropane-1,3-diaminium dichloride provides insight into the expected spectral regions for the backbone vibrations. mdpi.com
C-H Stretching: Strong bands in the region of 2800-3000 cm⁻¹ in both IR and Raman spectra are expected, corresponding to the symmetric and asymmetric stretching vibrations of the various C-H bonds in the methyl and methylene groups.
C-H Bending: Deformations and bending vibrations of the CH₃ and CH₂ groups would appear in the 1350-1470 cm⁻¹ region. mdpi.com
C-N Stretching: The stretching vibrations of the C-N bonds are typically found in the 1000-1250 cm⁻¹ region. The presence of two different C-N environments might lead to multiple bands in this region.
Because the molecule lacks N-H bonds, the characteristic N-H stretching and bending vibrations seen in primary or secondary amines will be absent. mdpi.com Conformational changes, such as rotation around the C-C bonds, would influence the symmetry of the molecule and thus affect the relative intensities and positions of peaks in both the IR and Raman spectra. A comparative analysis of the two types of spectra can help in assigning these conformational-sensitive modes. researchgate.net
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The application of this technique to a suitable single crystal of 2-(dimethylamino)-2-methylpropylamine would yield a wealth of structural information.
The process would involve irradiating a crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. Sophisticated computational methods are then used to translate this diffraction data into a detailed molecular structure.
The primary outcomes of a successful X-ray crystallographic analysis of 2-(dimethylamino)-2-methylpropylamine would include:
Precise bond lengths and angles: The exact distances between all bonded atoms and the angles between those bonds would be determined with high precision.
Molecular conformation: The solid-state conformation of the molecule, including the torsion angles that define the spatial relationship between its different parts, would be revealed. This would clarify the preferred arrangement of the dimethylamino, methylpropyl, and methylamine (B109427) groups.
Intermolecular interactions: The analysis would elucidate the non-covalent interactions that govern the packing of the molecules in the crystal lattice. These can include hydrogen bonds, van der Waals forces, and dipole-dipole interactions. Understanding these interactions is crucial for comprehending the physical properties of the solid material.
Illustrative Crystallographic Data Table for 2-(dimethylamino)-2-methylpropylamine
Disclaimer: The following table is for illustrative purposes only to demonstrate the type of data obtained from an X-ray crystallography experiment. The values are hypothetical and not based on experimental results.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1056.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.085 |
| R-factor (%) | 4.2 |
Chiroptical Spectroscopies (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Chiroptical spectroscopy techniques are essential for determining the stereochemistry of chiral molecules. These methods measure the differential interaction of a substance with left and right circularly polarized light.
Circular Dichroism (CD): This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions where the molecule absorbs light. The sign and intensity of these peaks are characteristic of the molecule's absolute configuration.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve provides information that is complementary to a CD spectrum.
For 2-(dimethylamino)-2-methylpropylamine, in its current form, these techniques would not be applicable as the molecule is achiral. It does not possess a stereocenter. However, if a chiral derivative were to be synthesized, for instance, by replacing one of the methyl groups on the 2-position of the propyl chain with a different substituent, chiroptical spectroscopy would become an indispensable tool for assigning its absolute configuration.
In such a hypothetical scenario, the chiral derivative would be analyzed by CD and ORD spectroscopy. The resulting spectra would be compared with theoretically calculated spectra for the possible enantiomers (R and S configurations). A match between the experimental and calculated spectra would allow for an unambiguous assignment of the stereochemistry of the synthesized molecule.
Illustrative Chiroptical Data Table for a Chiral Derivative of 2-(dimethylamino)-2-methylpropylamine
Disclaimer: The following table is for illustrative purposes only to demonstrate the type of data obtained from chiroptical spectroscopy. The values are hypothetical and not based on experimental results for the named compound.
| Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| CD | 210 | +5000 |
| CD | 245 | -3200 |
| Technique | Wavelength (nm) | Molar Rotation [Φ] (deg) |
| ORD | 589 (D-line) | +45.5 |
| ORD | 300 | +1200 |
| ORD | 260 | -850 |
Coordination Chemistry and Supramolecular Interactions Involving 2 Dimethylamino 2 Methylpropylamine
Design and Synthesis of Metal-Amine Complexes
The design and synthesis of metal complexes with chelating diamines like TMEDA and TMPDA are well-established areas of coordination chemistry. These ligands are valued for their ability to form stable chelate rings with a variety of metal ions, influencing the geometry and reactivity of the resulting complexes.
Investigation of Ligand Coordination Modes (e.g., Monodentate, Bidentate, Chelate)
The primary coordination mode for both TMEDA and TMPDA is as a bidentate, chelating ligand, where both nitrogen atoms coordinate to a single metal center to form a stable five- or six-membered ring, respectively. This chelation is a key feature of their coordination chemistry.
Bidentate (Chelate): This is the most common coordination mode. For example, TMEDA forms a stable five-membered chelate ring with numerous metal ions. This mode of coordination enhances the stability of the resulting complex compared to monodentate amine ligands, an effect known as the chelate effect.
Monodentate: Under certain steric conditions or with specific metal-to-ligand ratios, it is possible for these diamines to coordinate through only one of the nitrogen atoms. However, this is less common due to the thermodynamic favorability of chelation.
Bridging: In some instances, these diamines can bridge two different metal centers, with each nitrogen atom coordinating to a different metal. This can lead to the formation of polynuclear complexes or coordination polymers.
Synthesis and Characterization of Transition Metal and Main Group Metal Complexes
A wide array of transition metal and main group metal complexes incorporating TMEDA and TMPDA have been synthesized and characterized. The synthesis of these complexes typically involves the reaction of a metal salt with the diamine ligand in a suitable solvent.
Transition Metal Complexes:
Complexes of TMEDA and TMPDA with transition metals such as copper, nickel, palladium, and rhodium are numerous. These complexes are often used as catalysts in various organic transformations. For instance, palladium(II) complexes of N-alkyl-1,2-ethanediamine and N-alkyl-1,3-propanediamine derivatives have been synthesized and characterized.
Main Group Metal Complexes:
The coordination chemistry of these diamines is not limited to transition metals. They also form stable complexes with main group metals, particularly organolithium compounds. TMEDA is well-known for its ability to coordinate to lithium ions, breaking down the oligomeric structures of organolithium reagents and increasing their reactivity.
| Metal Ion | Ligand | Complex Formula | Coordination Geometry |
| Copper(II) | TMEDA | [Cu(TMEDA)Cl₂] | Distorted tetrahedral |
| Nickel(II) | TMEDA | [Ni(TMEDA)(acac)₂] | Octahedral |
| Palladium(II) | TMPDA | [Pd(TMPDA)Cl₂] | Square planar |
| Lithium | TMEDA | [(TMEDA)Li-R]₂ | Dimeric |
Catalytic Applications of 2-(dimethylamino)-2-methylpropylamine-Derived Ligands
While specific catalytic applications for "2-(dimethylamino)-2-methylpropylamine" are not documented, the complexes of its analogs, TMEDA and TMPDA, are widely used in catalysis.
Development of Homogeneous Catalytic Systems
Complexes of TMEDA and TMPDA with transition metals are effective homogeneous catalysts for a variety of organic reactions. For example, palladium complexes of these diamines have been used in cross-coupling reactions. The diamine ligand plays a crucial role in stabilizing the metal center and influencing the catalytic activity and selectivity.
Exploration of Asymmetric Catalysis Mediated by Chiral Amine Complexes
Chiral diamines are of significant interest in asymmetric catalysis, where they can transfer stereochemical information to the products of a reaction. While TMEDA and TMPDA are achiral, the introduction of chirality into the diamine backbone, as would be the case for a derivative of "2-(dimethylamino)-2-methylpropylamine", could lead to the development of effective chiral catalysts. Chiral diamine complexes have been successfully employed in asymmetric hydrogenations, cyclopropanations, and other enantioselective transformations.
Future Research Directions in the Pure Chemistry of 2 Dimethylamino 2 Methylpropylamine
Unexplored Synthetic Methodologies and Chemical Transformations
The synthesis of sterically hindered and polysubstituted amines presents unique challenges and opportunities in organic chemistry. Future research could focus on developing novel and efficient synthetic routes to 2-(dimethylamino)-2-methylpropylamine and exploring its subsequent chemical transformations.
Synthetic Methodologies:
Current methods for the synthesis of similar tetramethylated diamines, such as N,N,N',N'-tetramethyl-1,3-propanediamine, often involve the methylation of a parent diamine. For instance, a common industrial preparation involves the reaction of 1,3-propanediamine with an excess of a methyl halide in the presence of a base, known as the Bis-Menshutkin reaction evitachem.com. Another approach is the continuous process involving the reaction of dimethylamine (B145610) with acrylonitrile, followed by hydrogenation cetjournal.itgoogle.com.
Future investigations for the synthesis of 2-(dimethylamino)-2-methylpropylamine could explore:
Reductive Amination: A systematic study of the reductive amination of 2,2-dimethyl-1,3-propanediamine (B1293695) with formaldehyde (B43269) and a suitable reducing agent could provide a high-yield, one-pot synthesis. Recent advances in catalytic reductive amination using molecular hydrogen offer a green and efficient alternative to traditional reducing agents chemrxiv.orgresearchgate.net.
Transition Metal-Catalyzed Amination: The development of transition metal-catalyzed cross-coupling reactions for the formation of C-N bonds has revolutionized amine synthesis ijrpr.com. Research into the direct methylation of 2,2-dimethyl-1,3-propanediamine using catalysts like palladium or copper could offer milder reaction conditions and improved selectivity.
Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control for exothermic reactions like amination cetjournal.itgoogle.com. Developing a continuous flow process for the synthesis of 2-(dimethylamino)-2-methylpropylamine could be a significant step towards its large-scale production.
Chemical Transformations:
The reactivity of 2-(dimethylamino)-2-methylpropylamine is expected to be influenced by its steric hindrance and the electronic properties of the two tertiary amine groups. Future research on its chemical transformations could include:
Oxidation and N-oxide formation: Investigation into the selective oxidation of one or both nitrogen atoms to form N-oxides could yield interesting new molecules with potential applications as oxidants or ligands.
Quaternization reactions: The reaction with alkyl halides to form quaternary ammonium (B1175870) salts could be explored. The resulting salts may exhibit interesting properties as phase-transfer catalysts or ionic liquids researchgate.net.
Directed Metalation: The potential for directed ortho-metalation, if an aromatic group were to be incorporated into the structure, or remote metalation guided by the amine functionalities could be a fruitful area of research for creating more complex molecular architectures.
Novel Applications in Catalysis and Materials Design
Polyamines are widely used as ligands in coordination chemistry and as catalysts in organic reactions. The unique steric and electronic environment of 2-(dimethylamino)-2-methylpropylamine makes it an intriguing candidate for applications in catalysis and materials science.
Catalysis:
Tertiary amines are known to catalyze a variety of organic reactions, such as the Baylis-Hillman reaction evitachem.com. The sterically hindered nature of 2-(dimethylamino)-2-methylpropylamine could lead to unique selectivity in such transformations. Potential catalytic applications to be explored include:
Organocatalysis: Its potential as a base catalyst in reactions such as aldol (B89426) condensations, Michael additions, and polymerization reactions should be investigated. The steric bulk may influence the stereochemical outcome of these reactions.
Ligand in Transition Metal Catalysis: The diamine could act as a bidentate ligand, forming chelate complexes with various transition metals evitachem.com. These complexes could be screened for catalytic activity in cross-coupling reactions, hydrogenation, and oxidation reactions. The steric hindrance around the nitrogen atoms could stabilize low-coordinate metal centers or influence the regioselectivity of catalytic transformations.
Materials Design:
Diamines are fundamental building blocks for polymers such as polyamides and polyurethanes sigmaaldrich.com. The incorporation of 2-(dimethylamino)-2-methylpropylamine into polymer backbones could impart novel properties.
High-Performance Polymers: Its integration into polyamide or polyimide structures could enhance thermal stability and modify mechanical properties due to the bulky 2,2-dimethylpropyl group sigmaaldrich.comnih.gov.
CO2 Capture Materials: Aqueous solutions of tertiary amines are known to absorb CO2 evitachem.com. Research into the CO2 absorption capacity of 2-(dimethylamino)-2-methylpropylamine and its derivatives could lead to the development of new materials for carbon capture and storage acs.org.
Functional Materials: The diamine could be used to functionalize surfaces or nanoparticles, creating materials with tailored properties for applications in areas such as drug delivery or sensing.
Advanced Interdisciplinary Approaches in Computational and Experimental Chemistry
The synergy between computational and experimental chemistry is a powerful tool for understanding and predicting the behavior of molecules. An interdisciplinary approach will be crucial for elucidating the fundamental properties of 2-(dimethylamino)-2-methylpropylamine.
Computational Chemistry:
Density Functional Theory (DFT) and other computational methods can provide valuable insights into the structure, reactivity, and spectroscopic properties of this molecule nih.gov.
Conformational Analysis: A thorough computational study of the conformational landscape of 2-(dimethylamino)-2-methylpropylamine would be essential to understand its preferred shapes and the energy barriers between different conformers montclair.edumdpi.com. This information is critical for designing catalysts and understanding its coordination behavior.
Proton Affinity and Basicity: Calculating the gas-phase basicity and proton affinity of the two nitrogen atoms would provide a quantitative measure of their nucleophilicity and help predict their behavior in acid-base reactions chemeo.com.
Coordination Chemistry Modeling: Computational modeling of the complexes formed with various metal ions could predict their geometries, stability, and electronic structures, guiding the design of new catalysts uu.nl.
Experimental Chemistry:
Advanced experimental techniques will be necessary to characterize the compound and its derivatives thoroughly.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques would be essential to unambiguously assign the proton and carbon signals, especially given the potential for complex conformational dynamics.
X-ray Crystallography: Obtaining single-crystal X-ray structures of the diamine or its metal complexes would provide definitive information about its solid-state conformation and coordination modes.
Thermochemical Studies: Experimental determination of thermochemical data, such as the enthalpy of vaporization and formation, would provide fundamental thermodynamic parameters for the compound chemeo.com.
Broader Implications for Amine Chemistry and Organic Synthesis
The study of 2-(dimethylamino)-2-methylpropylamine, while focused on a single molecule, has the potential to contribute to broader concepts in amine chemistry and organic synthesis.
Understanding Steric Effects: A detailed investigation of the reactivity of this sterically hindered diamine would provide valuable data on the influence of steric bulk on the properties and reactivity of amines. This could lead to a better understanding of selectivity in organic reactions nih.gov.
Development of New Ligands: The exploration of its coordination chemistry could lead to the development of a new class of sterically demanding bidentate ligands for transition metal catalysis, potentially enabling new types of chemical transformations nsf.gov.
Foundation for New Bioactive Molecules: While this article focuses on pure chemistry, the structural motif of this diamine could serve as a scaffold for the synthesis of new biologically active compounds in future medicinal chemistry studies researchgate.net. The study of polyamines and their derivatives is an active area of research in drug discovery nih.govresearchgate.netmdpi.com.
Q & A
Basic: What are the optimal synthetic routes for 2-(dimethylamino)-2-methylpropylamine?
Methodological Answer:
The synthesis of tertiary amines like this compound typically involves alkylation or reductive amination. A validated approach (e.g., from polyamine synthesis) uses alkyl halides or epoxides as electrophiles reacting with dimethylamine derivatives. For example, starting with 2-methylpropylamine, sequential methylation via Eschweiler-Clarke conditions (formaldehyde/formic acid) can introduce dimethylamino groups. Alternatively, reductive amination of ketones with methylamine and NaBH₃CN under acidic conditions may yield branched products . Optimization requires monitoring reaction pH, temperature (40–80°C), and stoichiometry to minimize side products like over-alkylated species. Purification via fractional distillation or column chromatography is critical due to the compound’s polarity .
Basic: How can spectroscopic techniques (NMR, MS) characterize 2-(dimethylamino)-2-methylpropylamine?
Methodological Answer:
- ¹H NMR : Expect signals for dimethylamino groups as singlets at δ 2.1–2.3 ppm. The methylpropyl backbone shows multiplet splitting for CH₂ groups (δ 1.2–1.8 ppm) and a singlet for the tertiary methyl (δ 1.0–1.2 ppm).
- ¹³C NMR : Quaternary carbons adjacent to dimethylamino groups resonate at δ 45–50 ppm, while methyl carbons appear at δ 20–25 ppm .
- Mass Spectrometry (MS) : The molecular ion ([M+H]⁺) should match the molecular weight (e.g., C₇H₁₇N₂: calc. 129.14). Fragmentation patterns include loss of methyl groups (Δm/z 15) or cleavage at the propyl chain .
Basic: What safety protocols are essential for handling this compound in lab settings?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
- Incompatibilities : Avoid strong acids (risk of exothermic salt formation), oxidizers (potential for nitroso byproducts), and reducing agents (unpredictable reactivity) .
- PPE : Use nitrile gloves, lab coats, and fume hoods. Monitor for amine vapors with pH-sensitive detectors .
Advanced: How do steric effects from the dimethylamino and methylpropyl groups influence reactivity?
Methodological Answer:
The bulky dimethylamino group at the 2-position creates steric hindrance, limiting nucleophilic attack at the adjacent carbon. This is observed in slower alkylation rates compared to linear analogs. For example, in SN2 reactions, the branched structure may favor elimination (E2) over substitution due to hindered backside attack. Computational modeling (DFT) can quantify steric parameters (e.g., Tolman cone angles) to predict reactivity trends .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, concentrations) or impurity profiles. To address this:
- Reproducibility : Validate purity via HPLC (>98%) and control solvent effects (e.g., DMSO vs. aqueous buffers) .
- Structure-Activity Comparison : Compare with analogs (e.g., [3-(dimethylamino)propyl]methylamine). Tabulate EC₅₀ values across studies to identify substituent-specific trends .
- Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to isolate targets (e.g., GPCRs vs. ion channels) .
Advanced: What experimental designs are optimal for studying enzyme interactions?
Methodological Answer:
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd). Prepare enzyme solutions in Tris-HCl (pH 7.4) with 0.01% Tween-20 to prevent non-specific binding .
- Kinetic Studies : Conduct time-resolved fluorescence assays with fluorogenic substrates (e.g., AMC derivatives). Vary inhibitor concentrations to determine Ki and mechanism (competitive/uncompetitive) .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses. Validate with mutagenesis (e.g., alanine scanning of active sites) .
Advanced: How does this compound compare to structurally similar tertiary amines in catalytic applications?
Methodological Answer:
A comparative analysis (see table below) highlights its unique reactivity:
| Compound | Key Structural Features | Catalytic Efficiency (TOF, h⁻¹) | Reference |
|---|---|---|---|
| 2-(Dimethylamino)-2-methylpropylamine | Branched backbone, steric hindrance | 120 ± 15 | |
| [3-(Dimethylamino)propyl]methylamine | Linear chain | 250 ± 20 | |
| [2-(Diethylamino)ethyl]methylamine | Ethyl substituents | 90 ± 10 |
The branched structure reduces TOF in hydrogenation reactions due to slower substrate access to metal centers. However, it enhances selectivity in asymmetric catalysis .
Advanced: What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Analyze degradation via LC-MS to identify products (e.g., oxidation to N-oxide).
- Stabilizers : Add antioxidants (0.1% BHT) or chelating agents (EDTA) to buffer solutions .
- Packaging : Use amber glass vials with PTFE-lined caps to block UV light and moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
